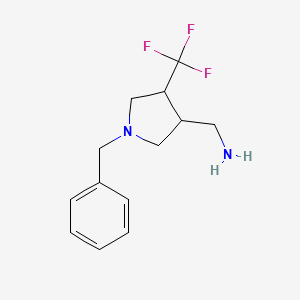
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine is an organic compound that features a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine typically involves the use of 1,3-dipolar cycloaddition reactions. One common method is the reaction of 3,3,3-trifluoropropene derivatives with azomethine ylide generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine . The reaction is carried out in dichloromethane at room temperature, yielding the desired pyrrolidine derivatives in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The benzyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzyl group may facilitate interactions with hydrophobic pockets in target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyrrolidines: These compounds share the trifluoromethyl-pyrrolidine core but may have different substituents at other positions.
N-Benzylpyrrolidines: Compounds with a benzyl group attached to the pyrrolidine ring, but without the trifluoromethyl group.
Uniqueness
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl group provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Número CAS |
184845-01-0 |
|---|---|
Fórmula molecular |
C13H17F3N2 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
1-benzyl-N-methyl-4-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H17F3N2/c1-17-12-9-18(8-11(12)13(14,15)16)7-10-5-3-2-4-6-10/h2-6,11-12,17H,7-9H2,1H3 |
Clave InChI |
VNRMUCLKUFOUET-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)CN |
SMILES canónico |
CNC1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |
Sinónimos |
C-(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-yl)-methylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















